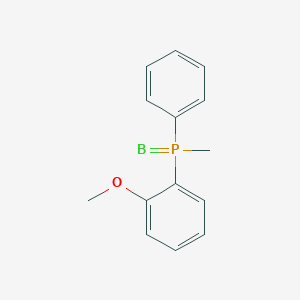
Anhydrolutein III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydrolutein III is a carotenoid, a type of organic pigment found in plants and certain other photosynthetic organisms. It is formed from lutein through oxidation and dehydration reactions. This compound has been shown to have a protective effect on the human retina, where it may help reduce age-related macular degeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Anhydrolutein III can be synthesized from commercially available lutein. The process involves reacting lutein with a catalytic amount of an acid to obtain a mixture of anhydroluteins, rich in this compound, with substantially no Z-isomers being formed. The mixture is then converted to this compound by reacting the anhydroluteins with borane-amine complexes or other hydride donors and an acid in a chlorinated solvent, preferably dichloromethane, at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of this compound involves the dehydration of lutein in an alcohol at elevated temperatures. This process is followed by the addition of water and additional amounts of acid, and further heating to produce a considerable amount of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Anhydrolutein III undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Dehydration: The compound is formed through the dehydration of lutein.
Isomerization: This compound can undergo isomerization to form different isomers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents.
Dehydration: Catalytic amounts of acids are used for the dehydration process.
Isomerization: Iodine-catalyzed isomerization is a common method used.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Dehydration: this compound is the major product formed from the dehydration of lutein.
Isomerization: Different isomers of this compound.
Aplicaciones Científicas De Investigación
Anhydrolutein III has several scientific research applications, including:
Chemistry: Used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.
Biology: Studied for its role in protecting the retina and reducing age-related macular degeneration.
Medicine: Investigated for its potential therapeutic effects in eye health.
Industry: Used in the development of dietary supplements and functional foods aimed at improving eye health
Mecanismo De Acción
Anhydrolutein III exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. It can inhibit the peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to its antioxidant properties . The compound is also believed to function as an optical filter, protecting the retina from high-energy light .
Comparación Con Compuestos Similares
Similar Compounds
Anhydrolutein I: Another dehydration product of lutein, characterized by different structural features.
Anhydrolutein II: Formed through similar dehydration processes but with distinct structural differences.
Lutein: The parent compound from which anhydrolutein III is derived
Uniqueness
This compound is unique due to its specific structural configuration and its formation through the dehydration of lutein. It has distinct antioxidant properties and plays a significant role in protecting the retina, making it a valuable compound in eye health research .
Propiedades
Número CAS |
752-29-4 |
|---|---|
Fórmula molecular |
C40 H54 O |
Peso molecular |
550.86 |
Sinónimos |
(3R)‐3’,4’‐Didehydro‐β,β‐caroten‐3‐ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









